6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one
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Overview
Description
6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzo[d]oxazole family This compound is characterized by its bromine, cyclopropylmethyl, and methoxy functional groups attached to the benzo[d]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[d]oxazole core. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Methoxylation: The methoxy group at the 5-position can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropylmethylation: The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzo[d]oxazole core or the substituents.
Hydrolysis: The oxazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can lead to the formation of carboxylic acids.
Scientific Research Applications
6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzoxazole: Lacks the cyclopropylmethyl and methoxy groups, making it less complex.
5-Methoxy-1,3-benzoxazole: Similar but without the bromine and cyclopropylmethyl groups.
3-(Cyclopropylmethyl)-1,3-benzoxazole: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-bromo-3-(cyclopropylmethyl)-5-methoxy-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-16-10-5-9-11(4-8(10)13)17-12(15)14(9)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVAQXVHBVIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=O)O2)CC3CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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